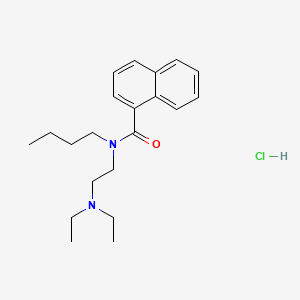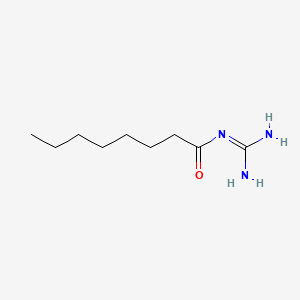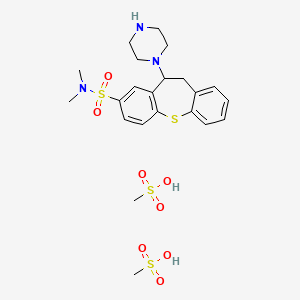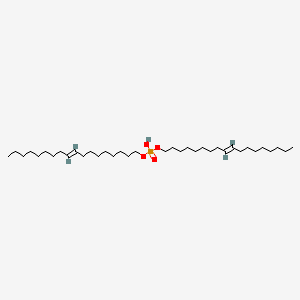
9-Octadecen-1-ol, hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-9-octadecenyl hydrogen phosphate, also known as bis[(E)-octadec-9-enyl] hydrogen phosphate, is an organic compound with the molecular formula C36H71O4P and a molecular weight of 598.92 g/mol . This compound is characterized by its high boiling point of 651.4°C at 760 mmHg and a density of 0.929 g/cm³ . It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-9-octadecenyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with 9-octadecen-1-ol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of di-9-octadecenyl hydrogen phosphate involves large-scale esterification processes. The raw materials, including phosphoric acid and 9-octadecen-1-ol, are mixed in large reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Di-9-octadecenyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphates.
Applications De Recherche Scientifique
Di-9-octadecenyl hydrogen phosphate finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of di-9-octadecenyl hydrogen phosphate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which play crucial roles in maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-2-ethylhexyl hydrogen phosphate
- Di-n-butyl hydrogen phosphate
- Diisooctyl hydrogen phosphate
Comparison
Di-9-octadecenyl hydrogen phosphate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as higher boiling point and lower density compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high thermal stability and specific hydrophobic characteristics .
Propriétés
Numéro CAS |
64051-27-0 |
|---|---|
Formule moléculaire |
C36H71O4P |
Poids moléculaire |
598.9 g/mol |
Nom IUPAC |
bis[(E)-octadec-9-enyl] hydrogen phosphate |
InChI |
InChI=1S/C36H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38)/b19-17+,20-18+ |
Clé InChI |
WFFZELZOEWLYNK-XPWSMXQVSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOP(=O)(OCCCCCCCC/C=C/CCCCCCCC)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



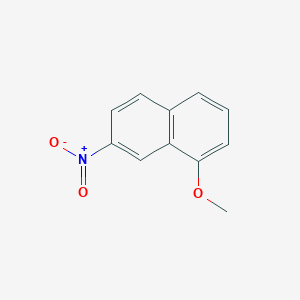

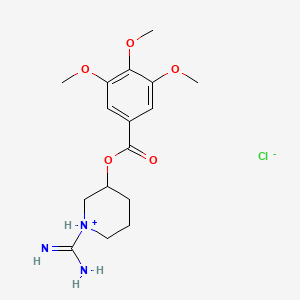
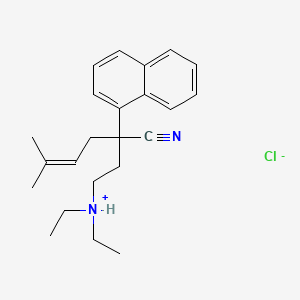
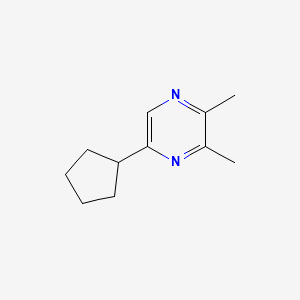

![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)

